molecular formula C21H18N2O4S B2624824 Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 897831-99-1

Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2624824
CAS No.: 897831-99-1
M. Wt: 394.45
InChI Key: BLWBDNVKTCFMNM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes a 4-methoxyphenyl group at position 6, a furan-2-yl substituent at position 4, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-26-21(24)19-18(22)17-14(16-5-4-10-27-16)11-15(23-20(17)28-19)12-6-8-13(25-2)9-7-12/h4-11H,3,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWBDNVKTCFMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C26H20N2O4S
  • Molecular Weight: 456.5 g/mol
  • CAS Number: 897832-54-1

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of cancer treatment and anti-inflammatory responses:

  • Antiproliferative Activity : this compound has demonstrated significant antiproliferative effects against various tumor cell lines. Studies have shown that it acts as an effective inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial for cancer cell proliferation and survival .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory activity, showing potential in reducing inflammation markers in vitro. Its structural features suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further studies in inflammatory diseases .

Anticancer Studies

A recent study highlighted the compound's effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 48 hours .

Anti-diabetic Activity

Another important aspect of the compound's biological activity is its potential role in diabetes management. In vitro studies using RIN5F pancreatic beta cells demonstrated that the compound enhances glucose-dependent insulin secretion. This effect was attributed to its ability to modulate calcium influx and promote insulin granule exocytosis .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AntiproliferativeMCF-712.5
AntiproliferativeMDA-MB-23110.0
Anti-inflammatoryRAW 264.715.0
Anti-diabeticRIN5F20.0

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate has been investigated for its pharmacological properties. Its structural components suggest potential activity against various diseases:

  • Antitumor Activity : This compound is a key intermediate in the synthesis of antitumor drugs. Studies have shown that thieno[2,3-b]pyridine derivatives exhibit significant cytotoxic effects against cancer cell lines, making them promising candidates for further development in cancer therapy .
  • Antimicrobial Properties : The compound may possess antimicrobial activity due to its ability to interfere with microbial growth mechanisms. Research indicates that derivatives of thieno[2,3-b]pyridine have shown effectiveness against several bacterial strains .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : this compound can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and functional group modifications .
  • Diverse Functionalization : Its functional groups allow for diverse chemical modifications, enabling the creation of analogs with tailored properties for specific applications in research and industry .

Case Study 1: Antitumor Drug Development

A study focusing on the synthesis of this compound revealed its potential as an antitumor agent. Researchers synthesized various derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, highlighting their potency as anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial properties of thieno[2,3-b]pyridine derivatives were assessed against common pathogens. The study demonstrated that compounds derived from this compound displayed significant inhibition of bacterial growth, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural variations in analogous compounds involve substitutions at positions 4, 6, and 2 of the thieno[2,3-b]pyridine scaffold:

Compound Name Substituents (Position 4) Substituents (Position 6) Key Functional Groups Molecular Weight (g/mol)
Target Compound Furan-2-yl 4-Methoxyphenyl Ethyl carboxylate, amino 381.38*
Ethyl 3-amino-4-(naphthalen-1-yl)-6-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate Naphthalen-1-yl Furan-2-yl Ethyl carboxylate, amino ~423.44
Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate Trifluoromethyl 4-Butoxyphenyl Ethyl carboxylate, amino 423.42
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate Trifluoromethyl Phenyl Ethyl carboxylate, amino 366.06
Ethyl 3-amino-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate Phenyl Thiophen-2-yl Ethyl carboxylate, amino 381.1

*Calculated based on molecular formula C₁₉H₁₆N₂O₄S.

Key Observations :

  • Aromatic Substituents : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing naphthalen-1-yl in .
  • Heterocyclic Variations : Replacement of furan-2-yl with thiophen-2-yl () alters π-conjugation and hydrogen-bonding capacity.

Key Findings :

  • Antibacterial Activity : Furan-containing derivatives (e.g., ) show moderate activity, likely due to membrane disruption via hydrophobic aryl groups.
  • Antiplasmodial Activity : Carboxamide derivatives () exhibit high potency, attributed to hydrogen-bonding interactions with parasite targets.

Physicochemical Properties

  • Solubility : The 4-methoxyphenyl group in the target compound improves lipid solubility compared to polar trifluoromethyl analogs .
  • Melting Points: Amino and carboxylate groups contribute to higher melting points (e.g., 255–256°C for carboxamide derivatives ).
  • Spectroscopic Data : IR spectra for related compounds show NH stretches (~3400 cm⁻¹), C=O (1730 cm⁻¹), and C≡N (2215 cm⁻¹) .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ethanol or DMF) impacts reaction efficiency.
  • Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) are critical for cyclization .

How is the compound characterized structurally, and what analytical techniques are most effective?

Basic Question
Characterization relies on a combination of spectroscopic and crystallographic methods:

Technique Application Example from Evidence
X-ray diffraction (XRD) Determines crystal packing, bond angles, and substituent orientationCrystal structure of analogous thieno[2,3-b]pyridine derivatives resolved at 0.46 Å resolution .
¹H/¹³C NMR Confirms substituent integration (e.g., furan, methoxyphenyl, ethyl ester)DEPT and 2D NMR used to assign signals in similar compounds .
HRMS Validates molecular formula and purityHRMS spectra with <2 ppm error reported for derivatives .

Note : Crystallization solvents (e.g., CH₂Cl₂/petroleum ether) influence polymorph formation .

What is the biological significance of this compound, and how is its activity assessed?

Basic Question
Thieno[2,3-b]pyridines are explored for antitumor and antimicrobial properties. Key assays include:

  • Cytotoxicity testing : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
  • Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) .
  • Structure-activity relationship (SAR) : Modifying the furan or methoxyphenyl groups to enhance potency .

Q. Example Data :

  • Analogous compounds show IC₅₀ values of 2–10 μM in multidrug-resistant cell lines .

How can reaction conditions be optimized to improve yield and purity?

Advanced Question
Variables to optimize :

  • Temperature : Cyclization reactions often require reflux (80–100°C) for 5–12 hours .
  • Catalyst loading : 10–20 mol% PTSA improves cyclization efficiency .
  • Workup : Recrystallization from CH₂Cl₂/petroleum ether (1:3) enhances purity .

Q. Troubleshooting :

  • Low yields may arise from incomplete oxidation of dihydropyridine intermediates; using DDQ or HNO₃ as oxidants is recommended .

What mechanisms underlie the compound’s biological activity, and how do structural features influence potency?

Advanced Question
Proposed mechanisms include:

  • DNA intercalation : Planar thieno[2,3-b]pyridine core interacts with DNA base pairs .
  • Enzyme inhibition : Methoxyphenyl and furan groups may target topoisomerase II or kinases .
  • Cellular uptake : The ethyl ester group enhances lipophilicity, improving membrane permeability .

Q. SAR Insights :

  • Substitution at C-6 (4-methoxyphenyl) increases cytotoxicity compared to unsubstituted analogs .
  • Amino group at C-3 is critical for hydrogen bonding with biological targets .

How can contradictions in spectral or crystallographic data be resolved during characterization?

Advanced Question
Common issues and solutions :

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. CH₂Cl₂) may produce distinct crystal forms. Use single-crystal XRD to resolve discrepancies .
  • Dynamic NMR effects : Temperature-dependent ¹H NMR can clarify rotational barriers in flexible substituents (e.g., methoxyphenyl) .
  • Overlapping signals : 2D NMR (COSY, HSQC) resolves integration conflicts in crowded aromatic regions .

Example : A study resolved conflicting NOE signals in a thieno[2,3-b]pyridine derivative by comparing XRD data with computational models .

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